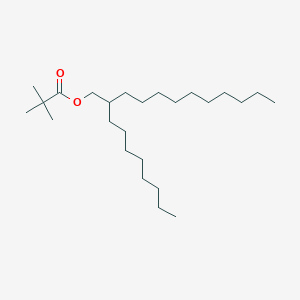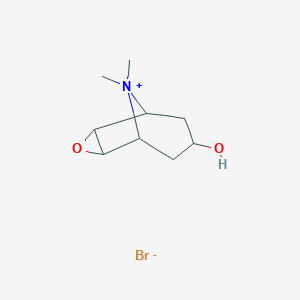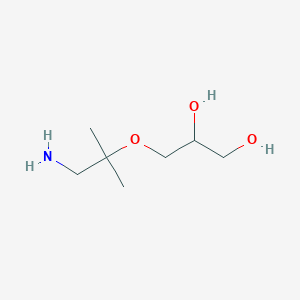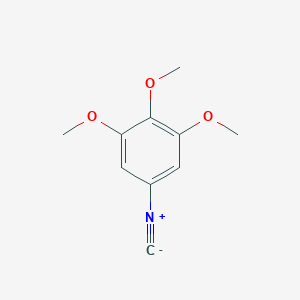
3,4,5-Trimethoxyphenyl-isocyanide
Vue d'ensemble
Description
3,4,5-Trimethoxyphenyl-isocyanide is a chemical compound with the molecular formula C10H11NO4 . It is also known by other names such as 5-Isocyanato-1,2,3-trimethoxybenzene .
Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethoxyphenyl-isocyanide consists of a six-membered electron-rich ring . This ring is a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4,5-Trimethoxyphenyl-isocyanide include an average mass of 209.199 Da and a monoisotopic mass of 209.068802 Da .Applications De Recherche Scientifique
Synthesis Applications
Synthesis of N-allyl-2,3-dihydrobenzoxazol-2-ylidene Complexes : The reaction of 2-trimethylsiloxyphenyl isocyanide with transition metal complexes like chromium(0) and tungsten(0) can lead to the formation of N-allyl-2,3-dihydrobenzoxazol-2-ylidene complexes, which are useful in organometallic chemistry (Tamm & Hahn, 1999).
Isocyanide and Ylidene Complexes of Boron : Synthesis of isocyanide adducts like (2-(trimethylsiloxy)phenyl isocyanide)−triphenylborane and (1,2-dihydrobenzoxazol-2-ylidene)−triphenylborane involves 2-(trimethylsiloxy)phenyl isocyanide. These complexes have applications in the study of boron chemistry (Tamm, Lügger & Hahn, 1996).
Synthesis of Metal Complexes : Isocyanides like 2-trimethylsiloxyphenyl isocyanide are instrumental in synthesizing metal complexes with specific ligands, which are valuable in studying the molecular structures and properties of these complexes (Hahn & Tamm, 1995).
Applications in Multicomponent Reactions
Passerini and Ugi Multicomponent Reactions : Isocyanides are key components in Passerini three-component reactions and Ugi four-component reactions. These reactions are pivotal in the synthesis of various heterocycles and macrocycles, expanding the scope of synthetic chemistry (Wang et al., 2018).
Synthesis of Tetrazole Derivatives : In a three-component reaction involving isocyanides, carbodiimides, and trimethylsilyl azide, the production of 1,5-disubstituted 1H-tetrazole derivatives is notable. Such reactions proceed smoothly under mild conditions, demonstrating the versatility of isocyanides in organic synthesis (Kazemizadeh et al., 2012).
Synthesis of Indole-Trimethoxyphenyl Conjugates : The incorporation of the 3,4,5-trimethoxyphenyl moiety, a substructure in natural products, via reactions involving isocyanides, has been explored for potential anticancer activities. This highlights the relevance of isocyanides in medicinal chemistry (McCarthy et al., 2018).
Orientations Futures
Compounds containing the TMP group have shown promising effects against various diseases, indicating their potential as valuable agents across a wide range of biomedical applications . This suggests that 3,4,5-Trimethoxyphenyl-isocyanide and similar compounds could have significant potential in future research and therapeutic applications.
Propriétés
IUPAC Name |
5-isocyano-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6H,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDULKOCRGSYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxyphenyl-isocyanide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)
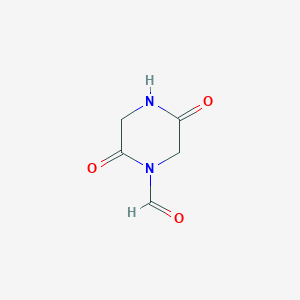
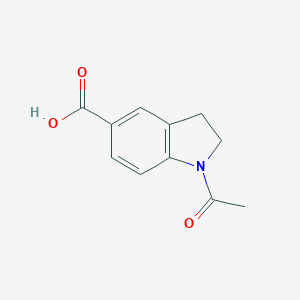
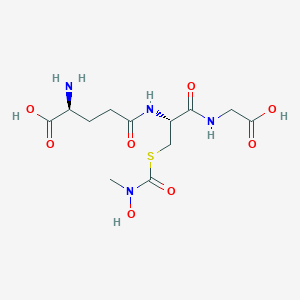
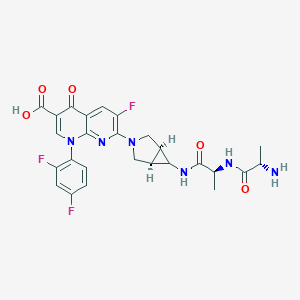
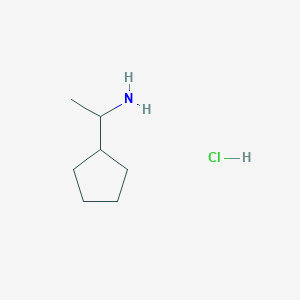
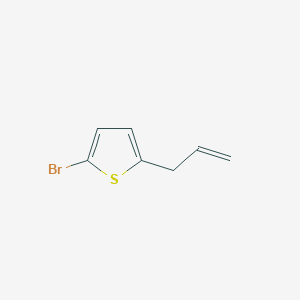
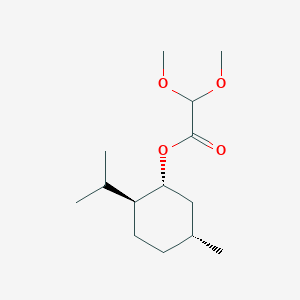
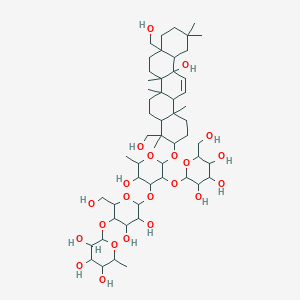
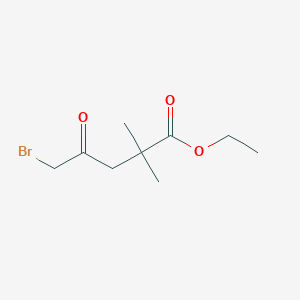
![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)
